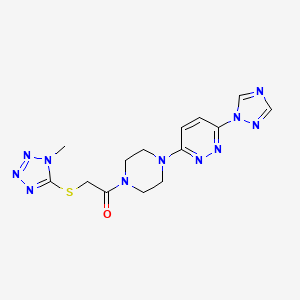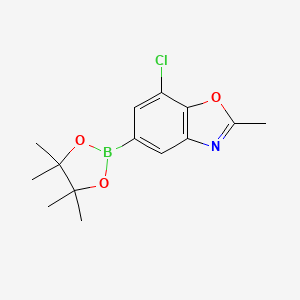
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C, also known as C21H27ClN2O3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in inhibiting the growth of cancer cells is not yet fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival (Zhang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain cancer cell enzymes, as mentioned earlier. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of cancer growth (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in lab experiments is its potential anti-cancer properties. This makes it a valuable compound for the development of anti-cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which can make it difficult to optimize its use in lab experiments.
Orientations Futures
There are many potential future directions for the study of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C. One future direction is to further investigate its mechanism of action, which can lead to the development of more effective anti-cancer drugs. Another future direction is to study its potential applications in other fields, such as in the treatment of other diseases or as a catalyst in chemical reactions. Additionally, further research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has potential applications in various fields, particularly in the development of anti-cancer drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.
Méthodes De Synthèse
The synthesis of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-chloropyridine in the presence of acetic acid to form the Schiff base, which is then reacted with boron tribromide in dichloromethane to yield the final product. This synthesis method has been reported in a research article by Zhang et al. (2019).
Applications De Recherche Scientifique
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been studied for its potential applications in various fields. In particular, it has been investigated for its anti-cancer properties. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2019). This makes this compound a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQMNHDCYLFJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
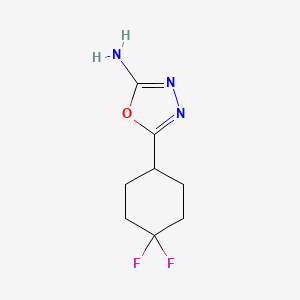
![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
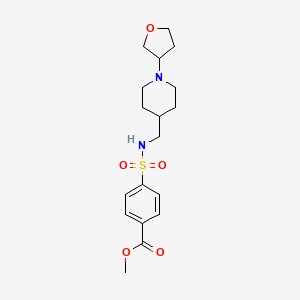
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)
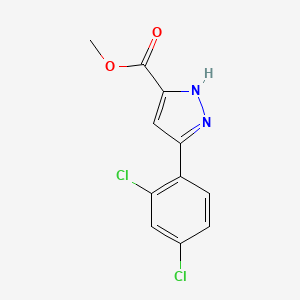
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)
![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)
![[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine](/img/structure/B2580833.png)
